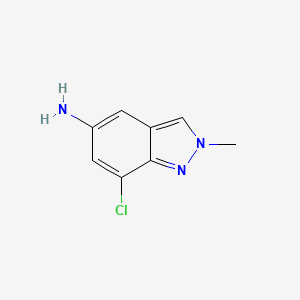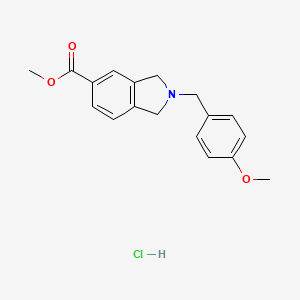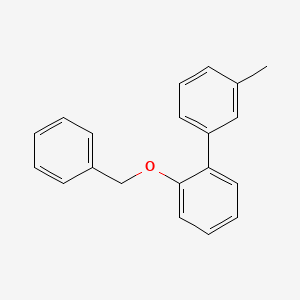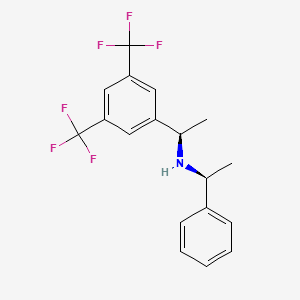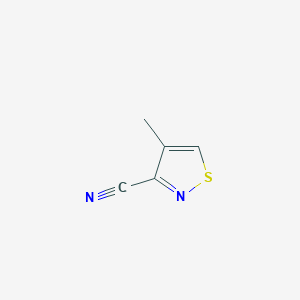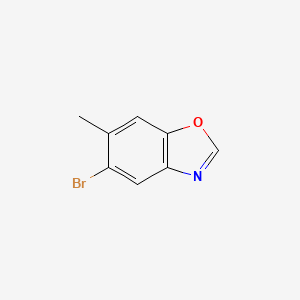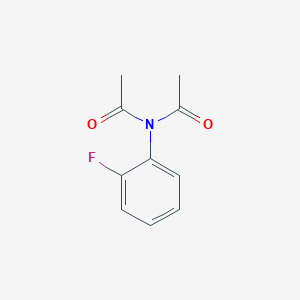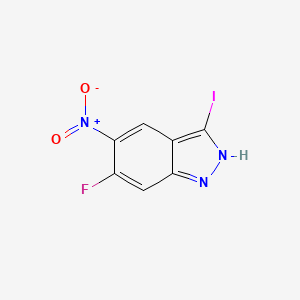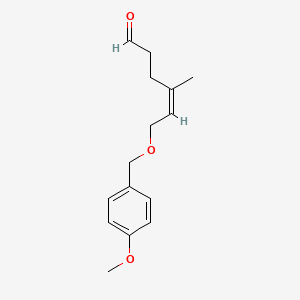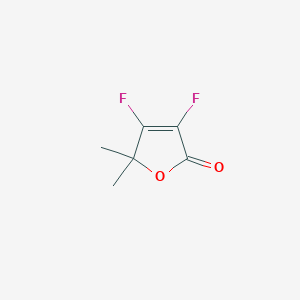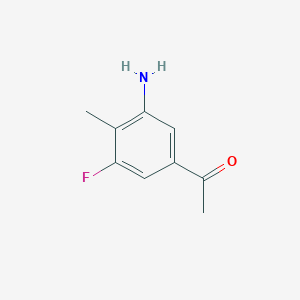
1-(3-Amino-5-fluoro-4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-fluoro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10FNO This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Amino-5-fluoro-4-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-fluoro-4-methylbenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(3-Amino-5-fluoro-4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(3-Amino-5-fluoro-4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-fluoro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(3-Amino-5-fluoro-4-methylphenyl)ethan-1-one can be compared with similar compounds such as:
2-amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol: This compound has an alcohol group instead of an ethanone group.
1-(4-Fluoro-3-methylphenyl)ethan-1-one: This compound lacks the amino group.
1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride:
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(3-amino-5-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,11H2,1-2H3 |
InChI Key |
OUZGBPOVTDQEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


